molecular formula C14H19N3O2 B12895706 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-21-8

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12895706
CAS No.: 91703-21-8
M. Wt: 261.32 g/mol
InChI Key: YYWLYJCEXQFQJQ-UHFFFAOYSA-N
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Description

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure with a hydroxyphenyl-piperazine substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-hydroxyphenylpiperazine with a suitable pyrrolidin-2-one precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, as a potential SSRI, it inhibits the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT) protein . Additionally, its antihypertensive effects are thought to be related to its interaction with adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxyphenyl group contributes to its potential as an SSRI, while the pyrrolidin-2-one core provides a versatile scaffold for further modifications .

Biological Activity

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a pyrrolidin-2-one core linked to a piperazine moiety, which is further substituted with a hydroxyphenyl group. This unique arrangement enhances its pharmacological properties, particularly as a serotonin reuptake inhibitor (SSRI) .

The primary mechanism of action for this compound involves its interaction with the serotonin transporter (SERT) . By binding to SERT, the compound increases serotonin availability in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .

1. Serotonin Reuptake Inhibition

  • The compound has been identified as a potential SSRI, making it valuable in treating mood disorders. Its efficacy is attributed to its ability to inhibit serotonin reuptake effectively.

2. Antihypertensive and Antiarrhythmic Effects

  • Preliminary studies suggest that the compound may also exhibit antihypertensive and antiarrhythmic properties, indicating broader cardiovascular applications .

3. Tyrosinase Inhibition

  • Recent research has highlighted the compound's ability to inhibit tyrosinase (TYR) , an enzyme involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .

Case Studies

Several studies have evaluated the biological activity of derivatives related to this compound:

  • In Vitro Evaluation Against Tyrosinase
    • A series of derivatives were synthesized and tested for their inhibitory effects on TYR from Agaricus bisporus. The most potent compounds exhibited IC50 values indicating strong inhibitory activity without cytotoxicity .
  • Antioxidant Properties
    • Some derivatives have demonstrated antioxidant activity, further enhancing their therapeutic profile. For instance, compounds with specific hydrophobic substitutions showed improved interactions with TYR .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Notes
This compoundSerotonin Reuptake InhibitorN/APotential treatment for depression
Compound A (related derivative)Tyrosinase Inhibitor3.8Effective without cytotoxicity
Compound B (related derivative)AntioxidantN/AExhibits protective effects in vitro

Properties

CAS No.

91703-21-8

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

5-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H19N3O2/c18-12-3-1-11(2-4-12)16-7-9-17(10-8-16)13-5-6-14(19)15-13/h1-4,13,18H,5-10H2,(H,15,19)

InChI Key

YYWLYJCEXQFQJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

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